molecular formula C15H11BrClFO3 B13014060 Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Cat. No.: B13014060
M. Wt: 373.60 g/mol
InChI Key: YHFMKPBQTINNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Properties

Molecular Formula

C15H11BrClFO3

Molecular Weight

373.60 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H11BrClFO3/c1-20-15(19)9-3-5-14(12(16)6-9)21-8-10-2-4-11(18)7-13(10)17/h2-7H,8H2,1H3

InChI Key

YHFMKPBQTINNNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.